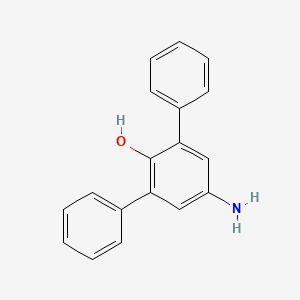

4-Amino-2,6-diphenylphenol

説明

Structure

3D Structure

特性

IUPAC Name |

4-amino-2,6-diphenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c19-15-11-16(13-7-3-1-4-8-13)18(20)17(12-15)14-9-5-2-6-10-14/h1-12,20H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOUFOVMXBWYIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2O)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347438 | |

| Record name | 4-Amino-2,6-diphenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50432-01-4 | |

| Record name | 4-Amino-2,6-diphenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2,6-diphenylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Amino-2,6-diphenylphenol (CAS: 50432-01-4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Amino-2,6-diphenylphenol (CAS number: 50432-01-4). While information on the biological activity and specific signaling pathways of this compound is not extensively available in current scientific literature, this document consolidates the known data on its chemical characteristics, synthesis, and safety profile. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who may be interested in the potential applications of this molecule.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₁₈H₁₅NO.[1] It is also known by other names such as 5'-Amino-2'-hydroxy-m-terphenyl and 5'-Amino-[1,1':3',1''-terphenyl]-2'-ol.[2][3] The compound is stable under normal conditions but is incompatible with strong oxidizing agents.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 50432-01-4 | [1] |

| Molecular Formula | C₁₈H₁₅NO | [1][2] |

| Molecular Weight | 261.32 g/mol | [2][4] |

| Appearance | White to brown to dark purple powder/crystal | [2][3] |

| Melting Point | 148-150 °C | [2][5] |

| Boiling Point | 463.5 ± 45.0 °C (Predicted) | [2] |

| Density | 1.183 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 10.29 ± 0.23 (Predicted) | [2] |

| Flash Point | 234.1 °C | [6] |

| InChI Key | YCOUFOVMXBWYIX-UHFFFAOYSA-N | [6] |

| SMILES | C1=CC=C(C=C1)C2=CC(=CC(=C2O)C3=CC=CC=C3)N | [1] |

Synthesis and Application

The primary documented application of this compound is in chemical synthesis. Specifically, it has been utilized in the synthesis of 4-diazo-2,6-diphenylcyclohexa-2,5-dienone through a diazotization reaction in glacial acetic acid.[2][5]

Experimental Protocol: Synthesis of 4-diazo-2,6-diphenylcyclohexa-2,5-dienone

-

Dissolve this compound in a suitable acidic medium, such as glacial acetic acid.

-

Cool the solution in an ice bath to a temperature typically between 0-5 °C.

-

Slowly add a solution of sodium nitrite (B80452) (NaNO₂) dissolved in water, while maintaining the low temperature and stirring vigorously.

-

The reaction progress can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper.

-

Upon completion, the resulting diazonium salt can be isolated or used in situ for subsequent reactions.

Note: This is a generalized protocol and the specific conditions for the synthesis of 4-diazo-2,6-diphenylcyclohexa-2,5-dienone may vary.

Biological Activity and Signaling Pathways

Extensive searches of scientific databases and literature did not yield specific information on the biological activity, mechanism of action, or associated signaling pathways for this compound. Research on aminophenol derivatives has explored various biological activities, including antimicrobial and anti-inflammatory properties; however, these studies do not specifically include the 2,6-diphenyl substituted variant.[7] Therefore, the biological effects of this compound remain an area for future investigation.

Safety and Handling

This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Table 2: GHS Hazard Information for this compound

| Hazard Statement | Code | Description |

| Causes skin irritation | H315 | Irritant to the skin. |

| Causes serious eye irritation | H319 | Can cause significant irritation to the eyes. |

| May cause respiratory irritation | H335 | May irritate the respiratory tract upon inhalation. |

Data sourced from ECHEMI and PubChem.[1][8]

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.[8]

-

Skin Protection: Wear protective gloves and clothing.[8]

-

Respiratory Protection: Use a NIOSH-approved respirator if dust is generated.[8]

First Aid Measures:

-

If Inhaled: Move the person to fresh air.[8]

-

In Case of Skin Contact: Wash off with plenty of water.[8]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.[8]

-

If Swallowed: Rinse mouth with water. Seek medical attention.[8]

Storage:

Store in a well-ventilated place and keep the container tightly closed.[8]

Conclusion

This compound is a chemical compound with well-defined physical and chemical properties. Its primary documented use is as an intermediate in chemical synthesis. While the potential for biological activity exists, as seen in related aminophenol structures, there is currently a lack of published research on the specific biological effects and mechanisms of action of this compound. This presents an opportunity for further investigation by researchers in drug discovery and related fields to explore the pharmacological potential of this molecule. The information provided in this guide serves as a starting point for such endeavors, emphasizing the importance of safe handling and storage of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Analytics for US Patent Application No. 2009/0137,593, 4-AMINO-2,6-DIMETHYLPHENOL COMPOUND, PROCESS FOR ITS PREPARATION AND PHARMACEUTICAL COMPOSITION COMPRISING THE SAME [patentbuddy.com]

- 3. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP2813504A1 - 4-Amino-6-(2,6-dichlorophenyl)-2-(phenylamino)-pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, synthesis and uses thereof - Google Patents [patents.google.com]

- 5. 4-氨基-2,6-二苯基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | C18H15NO | CID 621555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-2,6-diphenylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Amino-2,6-diphenylphenol, a key chemical intermediate. The information is curated for professionals in research and development, with a focus on clarity, data accessibility, and detailed experimental context.

Core Physicochemical Data

The fundamental physicochemical properties of this compound (CAS No: 50432-01-4) are summarized below.[1][2][3] These properties are essential for understanding the compound's behavior in various experimental and industrial settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₅NO | [1] |

| Molecular Weight | 261.32 g/mol | [3][4] |

| Appearance | Solid | [2][3] |

| Melting Point | 148-150 °C (lit.) | [2][3] |

| Boiling Point (Est.) | 463.5 °C at 760 mmHg | [2] |

| Density (Est.) | 1.183 g/cm³ | [2] |

| Flash Point (Est.) | 234.1 °C | [2] |

| XLogP3 | 4.1 | [1] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

Structural and Identification Data

Accurate identification is critical in chemical research. The following table provides key structural identifiers for this compound.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| SMILES | C1=CC=C(C=C1)C2=CC(=CC(=C2O)C3=CC=CC=C3)N | [1][2] |

| InChI | InChI=1S/C18H15NO/c19-15-11-16(13-7-3-1-4-8-13)18(20)17(12-15)14-9-5-2-6-10-14/h1-12,20H,19H2 | [1][3] |

| InChIKey | YCOUFOVMXBWYIX-UHFFFAOYSA-N | [1][2] |

| CAS Number | 50432-01-4 | [1][2][3] |

Experimental Protocols & Applications

This compound serves as a precursor in the synthesis of 4-diazo-2,6-diphenylcyclohexa-2,5-dienone.[3] The reaction proceeds via a diazotization process.

Methodology:

-

Dissolution: this compound is dissolved in glacial acetic acid.

-

Diazotization: A diazotizing agent, such as sodium nitrite, is introduced to the solution under controlled temperature conditions. The amino group (-NH₂) is converted into a diazonium group (-N₂⁺).

-

Deprotonation: The phenolic proton is subsequently lost, leading to the formation of the final quinone-diazide product, 4-diazo-2,6-diphenylcyclohexa-2,5-dienone.

Caption: Synthesis of 4-diazo-2,6-diphenylcyclohexa-2,5-dienone.

The characterization and quantification of this compound can be performed using standard analytical techniques. Sigma-Aldrich lists several methods applicable to related compounds, suggesting a robust analytical framework for this molecule.[5]

Key Techniques:

-

High-Performance Liquid Chromatography (HPLC): As referenced in US EPA Method 8330 for similar compounds, HPLC with a C18 column is a suitable method for separation and quantification.[5]

-

Gas Chromatography (GC): GC analysis, potentially coupled with mass spectrometry (GC-MS), can be used for purity assessment and identification.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural elucidation and confirmation.[6][7]

Caption: A generalized workflow for the analysis of the target compound.

Safety and Handling

According to GHS classifications, this compound is considered a hazardous substance.[1]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][3]

-

Precautionary Statements: Users should employ appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95).[3] Work should be conducted in a well-ventilated area.[1]

-

Storage: The compound is stable but should be stored away from strong oxidizing agents.[2] It is classified under Storage Class 11 (Combustible Solids).[3]

References

- 1. This compound | C18H15NO | CID 621555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 4-アミノ-2,6-ジフェニルフェノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound(50432-01-4) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

4-Amino-2,6-diphenylphenol molecular structure and IUPAC name

An In-depth Technical Guide to 4-Amino-2,6-diphenylphenol

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and known applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and IUPAC Name

This compound is an aromatic organic compound. Its structure consists of a central phenol (B47542) ring substituted with an amino group at position 4 and two phenyl groups at positions 2 and 6.

IUPAC Name: this compound[1]

Molecular Formula: C₁₈H₁₅NO[1]

Canonical SMILES: C1=CC=C(C=C1)C2=CC(=CC(=C2O)C3=CC=CC=C3)N[1]

InChI Key: YCOUFOVMXBWYIX-UHFFFAOYSA-N[1]

Below is a diagram illustrating the logical relationship of the compound's identification.

Caption: Chemical identifiers for this compound.

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Weight | 261.32 g/mol | [2][3] |

| Physical Form | Solid | [2] |

| Melting Point | 148-150 °C | [2] |

| CAS Number | 50432-01-4 | [1][2][3] |

| Assay Purity | 98% | [2][3] |

Experimental Protocols

While detailed experimental data on the biological activities of this compound is not extensively available in the public domain, its use in chemical synthesis has been documented.

Synthesis of 4-diazo-2,6-diphenylcyclohexa-2,5-dienone

This compound serves as a precursor in the synthesis of 4-diazo-2,6-diphenylcyclohexa-2,5-dienone.[2][3] The protocol involves the diazotization of the primary amino group.

Methodology: The synthesis is achieved through the diazotization of this compound. This reaction is typically carried out in glacial acetic acid.[2][3] The primary aromatic amine is treated with a source of nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) to convert the amino group into a diazonium salt. Subsequent reaction steps would then lead to the formation of the target dienone.

The workflow for this synthesis is outlined in the diagram below.

Caption: Synthesis of 4-diazo-2,6-diphenylcyclohexa-2,5-dienone.

Safety and Handling

This compound is classified with the following hazard statements:

Standard personal protective equipment, including gloves, eye protection, and a dust mask (type N95 or equivalent), should be used when handling this compound.[2] It should be stored in a dry, well-ventilated place with the container tightly closed.

Potential Research Applications

Given its structure, featuring a reactive amino group and a phenolic hydroxyl group, this compound holds potential as a building block in medicinal chemistry and materials science. The phenyl substituents provide steric bulk and can influence the electronic properties and solubility of derivative compounds. Further research could explore its utility in the development of novel dyes, polymers, or as a scaffold for designing biologically active molecules. The synthesis of Schiff bases from related aminophenols has shown promise in developing antimicrobial and antidiabetic agents, suggesting a possible avenue for future investigation with this compound.[4]

References

Technical Guidance: Solubility Profile of 4-Amino-2,6-diphenylphenol

Introduction:

4-Amino-2,6-diphenylphenol is a complex organic molecule with a distinct polarity profile due to the presence of a hydroxyl group, an amino group, and two nonpolar phenyl rings. Understanding its solubility in various organic solvents is critical for its synthesis, purification, formulation, and application in research and drug development. This document provides a guide to the theoretical solubility and outlines a general experimental protocol for its determination. Currently, specific quantitative solubility data for this compound is not extensively reported in publicly accessible literature. Therefore, this guide focuses on general principles and provides a robust framework for researchers to determine its solubility profile experimentally.

Theoretical Solubility Profile

The molecular structure of this compound suggests a nuanced solubility behavior. The presence of the polar hydroxyl (-OH) and amino (-NH2) groups allows for hydrogen bonding, which typically favors solubility in polar solvents. However, the two bulky, nonpolar phenyl (-C6H5) groups contribute significant hydrophobic character, favoring solubility in nonpolar or moderately polar organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility is expected to be moderate. The hydroxyl and amino groups can form hydrogen bonds with the solvent, but the large nonpolar surface area from the phenyl rings may limit high solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are good candidates for dissolving this compound. They can engage in dipole-dipole interactions and, in the case of DMSO and DMF, act as hydrogen bond acceptors, without the competing hydrogen bond donation that can sometimes hinder solubility of multifunctional compounds.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is expected to be low. While the phenyl groups have an affinity for these solvents, the polar hydroxyl and amino groups will significantly hinder dissolution.

General Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a solid compound like this compound in an organic solvent using the isothermal shake-flask method. This method is considered a gold standard for solubility measurements.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required should be determined by preliminary experiments where samples are taken at different time points until the concentration in solution remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 5000 rpm for 15 minutes).

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot gravimetrically or volumetrically with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).

-

Analyze the diluted sample to determine the concentration of this compound. A pre-validated calibration curve is essential for this step.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the supernatant, taking into account the dilution factor.

-

The resulting concentration is the solubility of this compound in that solvent at the specified temperature. It is typically expressed in units such as mg/mL or mol/L.

-

The workflow for this experimental protocol can be visualized as follows:

Caption: Workflow for determining compound solubility via the isothermal shake-flask method.

Data Presentation

When quantitative data is obtained, it should be organized into a clear, structured table for easy comparison. An example template is provided below.

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | 25 | Experimental Data | Calculated Data |

| Ethanol | Polar Protic | 25 | Experimental Data | Calculated Data |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Experimental Data | Calculated Data |

| Acetonitrile | Polar Aprotic | 25 | Experimental Data | Calculated Data |

| Toluene | Nonpolar | 25 | Experimental Data | Calculated Data |

| Hexane | Nonpolar | 25 | Experimental Data | Calculated Data |

Disclaimer: The information provided in this document is for guidance purposes only. Specific, quantitative solubility data for this compound should be determined experimentally using validated methods as outlined above. The theoretical predictions are based on general chemical principles and may not fully capture the complex intermolecular interactions that govern solubility.

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Amino-2,6-diphenylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of 4-Amino-2,6-diphenylphenol, a key chemical intermediate. The document outlines its fundamental physicochemical properties and provides detailed experimental protocols for their determination, ensuring accuracy and reproducibility in a laboratory setting.

Core Physicochemical Data

The essential physical properties of this compound are summarized in the table below. These values are critical for the identification, purity assessment, and manipulation of this compound in research and development.

| Property | Value | Source |

| Melting Point | 148-150 °C | [1] |

| Boiling Point | 463.5 °C at 760 mmHg |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental to the characterization of a chemical substance. The following are standard, detailed methodologies for these measurements.

Determination of Melting Point by Capillary Method

The capillary method is the most common technique for determining the melting point of a solid organic compound.[2] This procedure relies on heating a small sample in a capillary tube and observing the temperature range over which the substance melts.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar) or a Thiele tube

-

Glass capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down. The packed sample should be approximately 2-3 mm high.

-

Apparatus Setup (Melting Point Apparatus):

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

-

Apparatus Setup (Thiele Tube):

-

Attach the capillary tube to the thermometer using a small rubber band or a piece of rubber tubing. The sample should be level with the thermometer bulb.

-

Clamp the Thiele tube to a ring stand and fill it with a suitable heating oil (e.g., mineral oil or silicone oil) to a level above the side arm.

-

Immerse the thermometer and attached capillary tube into the oil, ensuring the rubber band is above the oil level to prevent it from dissolving.[2]

-

-

Determination:

-

Begin heating the apparatus. For an unknown sample, a rapid initial heating can be done to approximate the melting point.[2]

-

For an accurate measurement, start heating slowly when the temperature is about 15-20 °C below the expected melting point. The rate of heating should be 1-2 °C per minute in the vicinity of the melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Continue heating slowly and record the temperature at which the last crystal of the solid melts (the end of melting). The recorded range is the melting point of the sample.[2]

-

-

Purity Assessment: A pure crystalline solid will have a sharp melting point range of 0.5-1 °C.[2] A broader melting point range and a lower melting point are indicative of impurities.[2]

Determination of Boiling Point by Micro Method (Thiele Tube)

For determining the boiling point of a small quantity of liquid, the micro boiling point method using a Thiele tube is highly effective. Since this compound is a solid at room temperature, this method would be applicable if the compound were in a liquid state or dissolved in a high-boiling solvent for certain applications. The principle involves heating a small amount of the liquid in a test tube with an inverted capillary tube.

Apparatus:

-

Thiele tube

-

Small test tube (e.g., 75 x 12 mm)

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating oil

-

Bunsen burner or microburner

Procedure:

-

Sample Preparation: Place a small amount (approximately 0.5 mL) of the liquid sample into the small test tube.

-

Capillary Inversion: Place the capillary tube, with its sealed end up, into the liquid in the test tube.

-

Apparatus Assembly: Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating:

-

Insert the thermometer and test tube assembly into the Thiele tube containing heating oil. The rubber band should be above the oil level.

-

Gently heat the side arm of the Thiele tube with a small flame.[3] This will create convection currents that ensure uniform heating of the oil.

-

As the temperature rises, air trapped in the capillary tube will expand and be released as a slow stream of bubbles.

-

-

Observation:

-

Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The moment the liquid begins to be drawn up into the capillary tube, the vapor pressure inside the capillary is equal to the external pressure. Record the temperature at this point. This is the boiling point of the liquid.[3][4]

-

Workflow for New Compound Characterization

The determination of physical properties such as melting and boiling points is a crucial step in the overall workflow of characterizing a new chemical compound. The following diagram illustrates a typical logical workflow for the synthesis and characterization of a new molecule.

Workflow for the characterization of a new chemical compound.

References

Spectroscopic Profile of 4-Amino-2,6-diphenylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the aromatic compound 4-Amino-2,6-diphenylphenol (CAS No: 50432-01-4). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for its identification, characterization, and application in research and development.

Core Spectral Data

The spectral data presented below has been compiled from various spectroscopic databases and is primarily sourced from analyses conducted by Sigma-Aldrich.[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the predicted and observed chemical shifts for the ¹H and ¹³C nuclei of this compound.

¹H NMR (Proton NMR) Data

-

Aromatic Protons: Signals corresponding to the protons on the two phenyl rings and the central phenol (B47542) ring.

-

Amine Protons (-NH₂): A broad singlet, the chemical shift of which can be concentration and solvent dependent.

-

Hydroxyl Proton (-OH): A broad singlet, also dependent on concentration and solvent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl H | 7.2 - 7.6 | Multiplet |

| Phenol H | ~6.8 | Singlet |

| -NH₂ | Broad Singlet | Singlet |

| -OH | Broad Singlet | Singlet |

| Note: These are estimated values and may vary based on experimental conditions. |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum of this compound has been recorded in deuterated chloroform (B151607) (CDCl₃).[3]

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-OH | ~150 |

| C-NH₂ | ~140 |

| C (substituted on phenol ring) | ~125 |

| CH (phenol ring) | ~115 |

| C (ipso-phenyl) | ~138 |

| CH (phenyl rings) | 127 - 129 |

| Note: Specific peak assignments require further 2D NMR analysis. The provided data is based on available information. |

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3500 - 3300 | O-H (Phenol), N-H (Amine) | Stretching |

| 3100 - 3000 | C-H (Aromatic) | Stretching |

| 1620 - 1580 | C=C (Aromatic) | Stretching |

| 1520 - 1480 | N-H | Bending |

| 1350 - 1250 | C-N | Stretching |

| 1260 - 1180 | C-O (Phenol) | Stretching |

| 850 - 700 | C-H (Aromatic) | Out-of-plane Bending |

| Note: This is a summary of expected characteristic absorption bands. |

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data provides information on the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 261 | Molecular Ion [M]⁺ |

| 262 | [M+1]⁺ isotope peak |

| 260 | [M-H]⁺ fragment |

| Data sourced from NIST Mass Spectrometry Data Center.[1] |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. The specific parameters for the acquisition of the data for this compound may vary.

NMR Spectroscopy Protocol

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the solid compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz) is used for analysis.

-

Data Acquisition:

-

The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

-

-

Data Processing: The acquired FID is Fourier transformed, phase corrected, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

ATR-IR Spectroscopy Protocol

-

Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected.

-

The sample is brought into firm contact with the crystal.

-

The sample spectrum is then recorded. The final spectrum is a result of the ratio of the sample spectrum to the background spectrum.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

GC-MS Protocol

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer is used.

-

Gas Chromatography:

-

A small volume of the sample solution is injected into the heated inlet of the GC, where it is vaporized.

-

The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

-

-

Mass Spectrometry:

-

As the separated components elute from the GC column, they enter the ion source of the mass spectrometer.

-

The molecules are ionized (typically by electron impact) and fragmented.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.

-

-

Data Analysis: The mass spectrum for each eluting peak is recorded, providing a fragmentation pattern that can be used for structural elucidation and identification by comparison with spectral libraries.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A generalized workflow for the spectroscopic analysis of this compound.

References

4-Amino-2,6-diphenylphenol: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Versatile Chemical Intermediate and Potential Drug Discovery Scaffold

Abstract

4-Amino-2,6-diphenylphenol is a substituted aminophenol that is commercially available and primarily utilized as a chemical intermediate in organic synthesis. While direct biological activity data for this specific compound is limited in publicly available literature, its structural motif is present in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the known properties, commercial availability, and synthetic applications of this compound. Furthermore, it explores the potential of this compound as a scaffold in drug discovery, drawing insights from the biological activities of related aminophenol derivatives. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the applications of this compound and its derivatives.

Chemical and Physical Properties

This compound, with the CAS number 50432-01-4, is a solid organic compound.[1] Its core structure consists of a phenol (B47542) ring substituted with an amino group and two phenyl groups. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₅NO | [2] |

| Molecular Weight | 261.32 g/mol | |

| Appearance | Solid | |

| Melting Point | 148-150 °C | |

| InChI | 1S/C18H15NO/c19-15-11-16(13-7-3-1-4-8-13)18(20)17(12-15)14-9-5-2-6-10-14/h1-12,20H,19H2 | |

| SMILES | Nc1cc(c(O)c(c1)-c2ccccc2)-c3ccccc3 |

Commercial Availability and Suppliers

This compound is readily available for research and development purposes from a variety of chemical suppliers. The typical purity offered is around 98%.

| Supplier | Product Number/Link | Purity |

| Sigma-Aldrich | 273066 | 98% |

| TCI America | A1269 | >98.0% |

| Santa Cruz Biotechnology | sc-273066 | |

| ChemicalBook | CB7258079 | |

| Echemi | 50432-01-4 | |

| Alkali Scientific | 273066-1G |

Note: Availability and product details are subject to change. Please refer to the suppliers' websites for the most current information.

Synthesis

While commercially available, understanding the synthesis of this compound can be valuable for researchers. A common synthetic approach involves the nitration of 2,6-diphenylphenol (B49740) followed by the reduction of the resulting nitro-intermediate to the desired amino group.

Figure 1: A generalized synthetic pathway to this compound.

Known Applications as a Chemical Intermediate

The primary documented application of this compound is in the synthesis of 4-diazo-2,6-diphenylcyclohexa-2,5-dienone. This transformation is achieved through a diazotization reaction in glacial acetic acid.

Figure 2: Synthesis of 4-diazo-2,6-diphenylcyclohexa-2,5-dienone.

Potential as a Scaffold in Drug Discovery

While direct biological data on this compound is scarce, the broader class of aminophenols and their derivatives have demonstrated a wide range of biological activities. This suggests that this compound could serve as a valuable scaffold for the synthesis of novel therapeutic agents. The amino and hydroxyl groups provide reactive handles for further chemical modifications, allowing for the exploration of a diverse chemical space.

Insights from Derivatives

Studies on various 4-aminophenol (B1666318) derivatives have revealed significant biological potential in several therapeutic areas:

-

Antimicrobial Activity: Schiff base derivatives of 4-aminophenol have shown broad-spectrum activity against various strains of bacteria and fungi.[1]

-

Antidiabetic Activity: Certain derivatives have exhibited inhibitory activity against α-amylase and α-glucosidase, suggesting potential for the development of antidiabetic drugs.[1]

-

Anticancer Activity: The interaction of some 4-aminophenol derivatives with DNA suggests their potential as anticancer agents.[1]

The general workflow for utilizing this compound as a drug discovery scaffold is outlined below.

Figure 3: Drug discovery workflow using the this compound scaffold.

General Experimental Protocols for Derivative Screening

For researchers interested in exploring the biological potential of novel derivatives of this compound, the following are generalized experimental protocols based on studies of related compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

-

Preparation of Inoculum: Prepare a standardized suspension of the microbial strain (e.g., bacteria or fungi) in a suitable broth medium.

-

Compound Dilution: Prepare a serial dilution of the test compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for microbial growth.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

α-Amylase Inhibition Assay

This assay is used to screen for potential antidiabetic activity by measuring the inhibition of the α-amylase enzyme.

-

Reaction Mixture Preparation: In a 96-well plate, add a phosphate (B84403) buffer (e.g., 50 mM, pH 6.8), the test compound at various concentrations, and a solution of α-amylase.

-

Substrate Addition: Add a starch solution to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.

-

Stopping the Reaction: Add a stop solution (e.g., HCl) to terminate the reaction.

-

Quantification: Measure the amount of product formed (e.g., maltose) using a suitable colorimetric method and determine the percentage of enzyme inhibition.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be calculated.

Safety and Handling

This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially available chemical with a primary established role as an intermediate in organic synthesis. While the direct biological activities of this compound are not extensively documented, the diverse biological functions of its derivatives highlight its potential as a valuable scaffold for the development of new therapeutic agents. This technical guide provides a foundation for researchers and drug development professionals to understand the properties and potential applications of this compound, encouraging further exploration into its utility in medicinal chemistry and drug discovery.

References

In-Depth Technical Guide on the Safety and Handling of 4-Amino-2,6-diphenylphenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for 4-Amino-2,6-diphenylphenol in a laboratory setting. Due to the limited publicly available toxicological data for this specific compound, this document also includes information on its structural analogs, 4-aminophenol (B1666318) and 2,6-diphenylphenol, to offer a more complete risk assessment profile.

Compound Identification and Properties

This compound is a solid organic compound utilized in various chemical syntheses.[1] Its safe handling requires a thorough understanding of its physical and chemical properties.

| Property | Value | Reference |

| CAS Number | 50432-01-4 | [1] |

| Molecular Formula | C₁₈H₁₅NO | [2] |

| Molecular Weight | 261.32 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 148-150 °C | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. Adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is mandatory.

GHS Classification Summary [1][2][3]

| Hazard Class | Category |

| Skin Irritation | 2 |

| Eye Irritation | 2 |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) |

Pictogram:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1][2][3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P319: Get medical help if you feel unwell.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal facility.

Toxicological Profile and Analog Data

Analog Toxicological Data

| Compound | Oral LD50 (Rat) | Dermal LD50 (Rabbit) | Key Toxicological Endpoints | Reference |

| 4-Aminophenol | 375 - 671 mg/kg | >8000 mg/kg | Nephrotoxicity, potential for dermal sensitization, suspected mutagen.[3][4][5] | [2][3][4][5] |

| 2,6-Diphenylphenol | 240 mg/kg (transdermal, rabbit) | Not Available | Potential endocrine disruptor.[6][7] | [6][7] |

The toxicity of 4-aminophenol is linked to its metabolic activation. It can be metabolized to reactive intermediates like 1,4-benzoquinoneimine, which can deplete cellular glutathione (B108866) and bind to macromolecules, leading to cellular damage, particularly in the kidneys.[8][9] Given the structural similarities, it is prudent to assume that this compound may exhibit similar toxicological properties.

Experimental Protocols and Safe Handling

The following sections detail the necessary precautions and procedures for the safe handling of this compound in a laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory.[1][3]

-

Respiratory Protection: Use a NIOSH-approved respirator with a particulate filter (N95 or better) if ventilation is inadequate or when handling large quantities.[1]

Engineering Controls

-

Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

-

Eyewash and Safety Shower: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

Handling and Storage

-

Handling: Avoid generating dust. Use appropriate tools for weighing and transferring the solid. Ensure all containers are properly labeled. Wash hands thoroughly after handling.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] The storage area should be secure.[3]

Emergency Procedures

First-Aid Measures [3]

| Exposure Route | Procedure |

| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures [3]

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE as described in section 4.1.

-

Carefully sweep up the spilled solid, avoiding dust generation.

-

Place the spilled material into a sealed, labeled container for disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose of all contaminated materials as hazardous waste.

Fire-Fighting Measures [3]

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: May emit toxic fumes of carbon and nitrogen oxides under fire conditions.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Visualized Workflow: Safe Handling of a Chemical Powder

The following diagram illustrates a standardized workflow for the safe handling of a potentially hazardous chemical powder like this compound.

Caption: A logical workflow for the safe laboratory handling of chemical powders.

Biological Activity and Signaling Pathways

Specific biological activities or signaling pathways for this compound are not well-documented in publicly available literature. However, studies on its structural analog, 4-aminophenol, indicate a potential for interaction with biological systems. For instance, the metabolism of 4-aminophenol in Burkholderia sp. involves conversion to 1,2,4-trihydroxybenzene, which is then processed through a dioxygenase-catalyzed ring cleavage pathway.[10][11] In mammals, 4-aminophenol is a metabolite of acetaminophen (B1664979) and is implicated in its toxic effects, particularly nephrotoxicity, through oxidative stress pathways.[12][13] Researchers should consider these potential mechanisms of action when designing experiments and assessing the biological impact of this compound.

References

- 1. 4-Aminophenol: Applications and Toxicology_Chemicalbook [chemicalbook.com]

- 2. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 3. dept.harpercollege.edu [dept.harpercollege.edu]

- 4. 4-Aminophenol | 123-30-8 [amp.chemicalbook.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. 2,6-Diphenylphenol | C18H14O | CID 75512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,6-Diphenylphenol – Wikipedia [de.wikipedia.org]

- 8. Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nephrotoxicity of 4-aminophenol glutathione conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Metabolic Pathway of 4-Aminophenol in Burkholderia sp. Strain AK-5 Differs from That of Aniline and Aniline with C-4 Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

GHS Hazard Classification of 4-Amino-2,6-diphenylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals hazard classification for 4-Amino-2,6-diphenylphenol (CAS No. 50432-01-4). Aimed at researchers, scientists, and professionals in drug development, this document outlines the known hazards, precautionary measures, and the standard experimental protocols that form the basis of such a classification. Due to a lack of publicly available, compound-specific quantitative toxicity data and experimental studies for this compound, this guide details the widely accepted OECD guidelines for the assessment of skin irritation, eye irritation, and respiratory tract irritation. This approach provides a robust framework for understanding the potential hazards of this compound.

GHS Hazard Classification

This compound is classified under the GHS framework based on notifications to regulatory inventories and available safety data sheets.[1][2][3][4] The consensus classification indicates hazards related to skin, eye, and respiratory irritation.

Summary of GHS Classification

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | Exclamation Mark | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | Exclamation Mark | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) | Category 3 | Exclamation Mark | Warning | H335: May cause respiratory irritation |

Precautionary Statements

A comprehensive list of precautionary statements is provided to ensure safe handling and use of this compound.[1][2]

| Category | P-Statement | Description |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/eye protection/face protection. | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Quantitative Toxicity Data

As of the date of this publication, specific quantitative toxicity data for this compound, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), are not available in the public domain. The GHS classification is likely based on qualitative assessments or data from structurally similar compounds.

Standardized Experimental Protocols for Hazard Determination

The following sections detail the standard OECD (Organisation for Economic Co-operation and Development) guidelines for testing chemical hazards. These protocols represent the methodologies that would be employed to generate the data necessary for the GHS classifications assigned to this compound.

Skin Irritation: OECD Test Guideline 439 (In Vitro Reconstructed Human Epidermis Test Method)

This in vitro method is a non-animal alternative for assessing skin irritation potential.

Principle: The test utilizes a reconstructed human epidermis model which mimics the biochemical and physiological properties of the upper layers of human skin. The test chemical is applied topically to the tissue surface. Cell viability is then determined by measuring the enzymatic conversion of the vital dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan (B1609692) salt, which is quantified spectrophotometrically. A reduction in cell viability below a certain threshold indicates irritation potential.

Methodology:

-

Tissue Preparation: Reconstructed human epidermis tissues are pre-incubated in a defined culture medium.

-

Test Substance Application: A small quantity of the test substance (solid or liquid) is applied uniformly to the surface of the tissue.

-

Exposure: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes).

-

Post-Exposure: The test substance is removed by washing, and the tissues are transferred to fresh medium for a post-exposure incubation period (typically 42 hours).

-

Viability Assessment: The tissues are incubated with MTT solution. The formazan product is then extracted from the tissues using a solvent (e.g., isopropanol).

-

Data Analysis: The optical density of the extracted formazan is measured. The percentage of viable cells is calculated relative to negative controls. A substance is identified as a skin irritant if the mean tissue viability is reduced to ≤ 50%.[5]

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Amino-2,6-diphenylphenol from 2,6-diphenylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the two-step synthesis of 4-amino-2,6-diphenylphenol, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the regioselective nitration of 2,6-diphenylphenol (B49740) to yield 4-nitro-2,6-diphenylphenol (B1361223), which is subsequently reduced to the target aminophenol. This application note includes comprehensive experimental procedures, a summary of material properties, and a visual representation of the synthetic workflow.

Introduction

This compound and its derivatives are important intermediates in the development of novel therapeutic agents and functional materials. The strategic placement of the amino and hydroxyl groups on the sterically hindered diphenylphenol backbone provides a unique scaffold for creating compounds with targeted biological activities and material properties. This protocol outlines a reliable and reproducible method for the preparation of this key intermediate, starting from the commercially available 2,6-diphenylphenol. The synthesis involves a nitration step followed by a reduction, both of which are common and well-understood transformations in organic chemistry.

Data Presentation

The following table summarizes the key physical and chemical properties of the starting material, intermediate, and final product.

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |

| 2,6-Diphenylphenol |  | C₁₈H₁₄O | 246.30 | 2432-11-3 | 100-102 |

| 4-Nitro-2,6-diphenylphenol |  | C₁₈H₁₃NO₃ | 291.30 | 2423-73-6 | 137-139 |

| This compound |  | C₁₈H₁₅NO | 261.32 | 50432-01-4 | 148-150 |

Signaling Pathways and Experimental Workflows

The synthesis of this compound from 2,6-diphenylphenol is a two-step process. The first step is the electrophilic aromatic substitution (nitration) at the para-position of the phenol (B47542), followed by the reduction of the nitro group to an amine.

Caption: Synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Nitro-2,6-diphenylphenol

This protocol describes the regioselective nitration of 2,6-diphenylphenol at the para-position.

Materials:

-

2,6-Diphenylphenol

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Glacial Acetic Acid

-

Deionized Water

-

Ice

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer with hotplate

-

Dropping funnel

-

Thermometer

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,6-diphenylphenol (10.0 g, 40.6 mmol) in glacial acetic acid (80 mL).

-

Cool the stirred solution to 0-5 °C in an ice-water bath.

-

Slowly add concentrated sulfuric acid (10 mL) to the solution while maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid (3.6 mL, ~40.6 mmol) to cold glacial acetic acid (20 mL).

-

Add the nitrating mixture dropwise to the phenol solution over a period of 30-45 minutes, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 5-10 °C for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1).

-

Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 400 mL of an ice-water slurry with vigorous stirring.

-

A yellow precipitate of 4-nitro-2,6-diphenylphenol will form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold deionized water until the washings are neutral to litmus (B1172312) paper.

-

Recrystallize the crude product from hot methanol to afford pure 4-nitro-2,6-diphenylphenol as a yellow crystalline solid.

-

Dry the product in a vacuum oven at 50 °C.

Step 2: Synthesis of this compound

This protocol details the reduction of the nitro group of 4-nitro-2,6-diphenylphenol to an amino group via catalytic hydrogenation.

Materials:

-

4-Nitro-2,6-diphenylphenol

-

Palladium on Carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen Gas (H₂)

-

Celite® or other filter aid

Equipment:

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Round-bottom flask

-

Magnetic stirrer

-

Büchner funnel and flask

-

Rotary evaporator

Procedure:

-

To a hydrogenation flask, add 4-nitro-2,6-diphenylphenol (5.0 g, 17.2 mmol) and methanol (100 mL).

-

Carefully add 10% palladium on carbon (0.25 g, 5 mol%) to the suspension.

-

Seal the flask and connect it to the hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm or as per the apparatus specifications) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the filter cake with a small amount of methanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid is this compound, which can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) if necessary.

-

Dry the final product under vacuum.

Discussion

The synthesis of this compound is a straightforward two-step process. The nitration of 2,6-diphenylphenol is directed to the para-position due to the steric hindrance imposed by the two phenyl groups at the ortho-positions. Careful control of the reaction temperature during nitration is crucial to minimize the formation of by-products.

For the reduction of the nitro group, catalytic hydrogenation is a clean and efficient method. The choice of solvent is important for the solubility of the starting material. It is imperative to handle the palladium on carbon catalyst with care, especially when dry, as it can be pyrophoric. The completion of the reaction can be visually observed by the disappearance of the yellow color of the nitro compound.

This protocol provides a reliable foundation for the synthesis of this compound, which can be adapted and scaled by researchers in various fields of chemical science.

detailed experimental procedure for 4-Amino-2,6-diphenylphenol synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 4-Amino-2,6-diphenylphenol, a valuable intermediate in pharmaceutical and materials science research. The synthesis is a two-step process commencing with the nitration of 2,6-diphenylphenol (B49740) to yield 4-nitro-2,6-diphenylphenol (B1361223), followed by the subsequent reduction of the nitro group to the desired amine.

Physicochemical Data

The following table summarizes key quantitative data for the starting material, intermediate, and final product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| 2,6-Diphenylphenol | C₁₈H₁₄O | 246.31 | 101-103 | White to off-white powder | 2432-11-3 |

| 4-Nitro-2,6-diphenylphenol | C₁₈H₁₃NO₃ | 291.31 | 137-139 | Light orange to yellow crystalline powder | 2423-73-6 |

| This compound | C₁₈H₁₅NO | 261.32 | 148-150 | Solid | 50432-01-4 |

Experimental Protocols

This synthesis is performed in two primary stages: nitration of the starting phenol (B47542) and subsequent reduction of the nitro-intermediate.

Step 1: Synthesis of 4-Nitro-2,6-diphenylphenol via Nitration

This procedure details the selective nitration of 2,6-diphenylphenol at the para position.

Materials and Reagents:

-

2,6-Diphenylphenol

-

Concentrated Nitric Acid (68%)

-

Carbon Tetrachloride

-

Deionized Water

-

Anhydrous Sodium Sulfate

-

Round-bottom flask (250 mL) with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

In a 250 mL four-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 2,6-diphenylphenol (e.g., 0.1 mol, 24.63 g) in 100 mL of carbon tetrachloride.

-

Cool the stirred solution to 0-5 °C using an ice bath.

-

Slowly add concentrated nitric acid (e.g., 0.11 mol, 7.0 mL) dropwise to the solution over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for 1 hour, followed by stirring at room temperature for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of 100 mL of cold deionized water.

-

Separate the organic layer and wash it sequentially with 50 mL of deionized water and 50 mL of a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-nitro-2,6-diphenylphenol.

-

Recrystallize the crude product from ethanol (B145695) to obtain a purified light orange to yellow crystalline powder.

Step 2: Synthesis of this compound via Reduction

This protocol describes the reduction of the nitro-intermediate to the final amino-phenol product using hydrazine (B178648) hydrate (B1144303) as the reducing agent and a catalyst.

Materials and Reagents:

-

4-Nitro-2,6-diphenylphenol

-

Ethanol

-

Hydrazine Hydrate (80%)

-

Palladium on Carbon (10% Pd/C) or a suitable reduction catalyst

-

Diatomaceous earth (e.g., Celite®)

-

Round-bottom flask (250 mL) with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-nitro-2,6-diphenylphenol (e.g., 0.05 mol, 14.57 g) in 100 mL of ethanol.

-

Add a catalytic amount of 10% Palladium on Carbon (e.g., 0.5 g).

-

Heat the mixture to 75 °C with stirring.

-

Slowly add hydrazine hydrate (80%) (e.g., 0.075 mol, 3.75 mL) dropwise to the heated suspension over a period of 30 minutes.

-

After the addition is complete, maintain the reaction at reflux for 3 hours, monitoring the progress by TLC.

-

Upon completion, hot-filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

-

Wash the filter cake with a small amount of hot ethanol.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

Recrystallize the resulting crude product from a suitable solvent system (e.g., ethanol/water) to yield purified this compound.

Visualized Experimental Workflow

The following diagram illustrates the sequential steps of the synthesis process.

Caption: Synthetic workflow for this compound.

Application Notes and Protocols: Synthesis of 4-Amino-2,6-diphenylphenol via Suzuki Coupling Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-Amino-2,6-diphenylphenol, a valuable building block in medicinal chemistry and materials science. The described method utilizes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1] This protocol outlines the requisite reagents, optimal reaction conditions, and purification procedures. Additionally, a summary of representative quantitative data and a visualization of the reaction pathway are provided to facilitate successful execution and understanding of the synthesis.

Introduction

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of biaryl and substituted aromatic compounds.[2][3] The reaction typically involves the cross-coupling of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base.[1][4] Its mild reaction conditions, tolerance of a wide range of functional groups, and commercial availability of reagents make it a highly attractive method for the synthesis of complex molecules.[4] this compound is a key intermediate in the development of novel pharmaceuticals and functional materials. Its synthesis via Suzuki coupling offers a direct and high-yielding route.[5][6]

Proposed Reaction Scheme

A plausible synthetic route to this compound via a double Suzuki-Miyaura coupling reaction is presented below. The reaction proceeds by coupling 4-Amino-2,6-dibromophenol with two equivalents of phenylboronic acid.

Caption: Proposed Suzuki coupling reaction for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes representative data for the synthesis of this compound via the proposed Suzuki coupling protocol. The values are based on typical yields and conditions for similar Suzuki-Miyaura cross-coupling reactions.

| Parameter | Value |

| Reactants | |

| 4-Amino-2,6-dibromophenol | 1.0 mmol |

| Phenylboronic Acid | 2.2 mmol (2.2 equivalents) |

| Catalyst | |

| Pd(PPh₃)₄ | 0.05 mmol (5 mol%) |

| Base | |

| K₂CO₃ | 3.0 mmol (3.0 equivalents) |

| Solvent | |

| 1,4-Dioxane (B91453) | 10 mL |

| Water | 2 mL |

| Reaction Conditions | |

| Temperature | 90 °C |

| Reaction Time | 12 - 24 hours |

| Product | |

| Isolated Yield | 75 - 90% |

| Purity (by ¹H NMR) | >95% |

| Melting Point | 148-150 °C[5] |

Experimental Protocol

Materials and Reagents:

-

4-Amino-2,6-dibromophenol

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Amino-2,6-dibromophenol (1.0 mmol), phenylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (10 mL) and deionized water (2 mL) to the flask. Stir the mixture for 10 minutes to dissolve the reagents. Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford this compound as a solid.

-

Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be consistent with the literature value of 148-150 °C.[5]

Suzuki Coupling Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (4-Amino-2,6-dibromophenol) to form a Pd(II) complex.[7]

-

Transmetalation: The organic group from the organoboron species (phenylboronic acid), activated by the base, is transferred to the palladium center.[7]

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.[7]

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Palladium catalysts are flammable and should be handled with care.

-

1,4-Dioxane is a flammable and potentially carcinogenic solvent.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion